2-Methyl-2,5-diazaspiro[3.5]nonane
Description
Classification within Spirocyclic and Nitrogenous Heterocyclic Chemistry
From a classification standpoint, 2-Methyl-2,5-diazaspiro[3.5]nonane belongs to two major classes of organic compounds:
Spirocyclic Compounds: These are molecules containing two or more rings linked by a single common atom. nih.gov The rigid and defined three-dimensional geometry of spirocycles is a key feature that distinguishes them from fused or bridged ring systems. This structural rigidity can be advantageous in drug design as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for biological targets. nih.gov
Nitrogenous Heterocyclic Compounds: These are cyclic compounds where one or more ring atoms are nitrogen. Both the azetidine (B1206935) and piperidine (B6355638) rings in this compound are nitrogenous heterocycles. Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry. nih.gov Piperidine, a six-membered nitrogenous heterocycle, is a ubiquitous scaffold found in numerous FDA-approved drugs. The presence of these two different nitrogen-containing rings imparts unique chemical properties and potential biological activities to the molecule.
Significance of the Diazaspiro[3.5]nonane Core in Modern Organic Synthesis and Medicinal Chemistry Research
The diazaspiro[3.5]nonane core, the fundamental framework of this compound, is of considerable interest in modern chemical research for several reasons:
Three-Dimensional Scaffolding: The spirocyclic nature of the diazaspiro[3.5]nonane core provides a rigid and well-defined three-dimensional structure. In an era of drug discovery moving beyond "flat" aromatic compounds, such 3D scaffolds are highly sought after as they can explore chemical space more effectively and interact with the complex binding sites of biological targets in a more specific manner.
Bioisosteric Replacement: The diazaspiro[3.5]nonane moiety can be used as a bioisostere for other chemical groups in known drug molecules. Bioisosteric replacement is a strategy in medicinal chemistry used to modify the physicochemical properties of a compound, such as its solubility, lipophilicity, and metabolic stability, while retaining or improving its biological activity. For instance, spirocyclic fragments are sometimes used to replace more flexible or metabolically labile parts of a molecule.
Versatile Synthetic Building Block: The two nitrogen atoms in the diazaspiro[3.5]nonane core can be functionalized with a wide variety of substituents, allowing for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The ability to introduce different chemical groups at these positions enables the fine-tuning of the pharmacological properties of the resulting molecules.
While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of diazaspiro[3.5]nonane derivatives has been explored in various therapeutic areas. For example, derivatives of the related 2,7-diazaspiro[3.5]nonane have been investigated as inhibitors of matrix metalloproteinase-9 (MMP9) for the potential treatment of ocular surface diseases. mdpi.com Furthermore, other diazaspiro compounds have been the subject of patents for various therapeutic applications, highlighting the potential of this structural motif in medicinal chemistry. google.com The synthesis of related diazaspiro[3.5]nonane systems, such as 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, has been described in the patent literature, providing insights into potential synthetic routes to this class of compounds. chemicalbook.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-methyl-2,5-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-6-8(7-10)4-2-3-5-9-8/h9H,2-7H2,1H3 |
InChI Key |
QSNDDQRDKONJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCCCN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2,5 Diazaspiro 3.5 Nonane Systems
X-ray Crystallography:A definitive three-dimensional structure of 2-Methyl-2,5-diazaspiro[3.5]nonane determined through X-ray crystallography has not been reported.
While the parent compound, 2,5-diazaspiro[3.5]nonane, and its other isomers or derivatives appear in various chemical catalogs and patents, the specific data for the 2-methylated version is conspicuously absent from the scientific literature. This suggests that this compound may be a rare or less-studied compound, with its synthesis and characterization not yet detailed in a peer-reviewed format.
Consequently, the creation of an article with the requested detailed scientific content and data tables is not possible at this time.
Elucidation of Absolute Configuration in Chiral Diazaspiro[3.5]nonane Systems Remains an Area of Specialized Research
The determination of the absolute spatial arrangement of atoms in chiral molecules, known as absolute configuration, is a cornerstone of stereochemistry, profoundly influencing a compound's biological and physical properties. For complex chiral structures like those based on the 2,5-diazaspiro[3.5]nonane framework, this elucidation is critical for understanding their interactions in biological systems and for the development of stereochemically pure compounds. However, specific, publicly available research detailing the elucidation of the absolute configuration for chiral derivatives of this compound is not readily found in broad scientific literature searches.
While general methods for determining absolute configuration are well-established, their application to specific, novel chiral entities requires dedicated synthetic and analytical investigation. The scientific community relies on techniques such as X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy to unambiguously assign the R/S configuration to chiral centers.
X-ray Crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. For a chiral molecule, successful crystallization in a chiral space group allows for the direct determination of its absolute stereochemistry. This method, however, is contingent upon the ability to grow single crystals of suitable quality.
Vibrational Circular Dichroism (VCD) , a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light, offers a powerful alternative for determining absolute configuration in solution. By comparing the experimental VCD spectrum of a chiral molecule to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
Despite the power of these techniques, their application to every novel chiral compound is a resource-intensive process. The synthesis of a chiral derivative of this compound would first require a stereoselective synthetic route, potentially employing a chiral auxiliary to direct the stereochemical outcome of the reaction. Following purification and characterization, the elucidation of the absolute configuration would then be a distinct and crucial research step.
The absence of specific published data, including detailed research findings and data tables for the elucidation of the absolute configuration of chiral this compound derivatives, suggests that this specific area of research may be nascent or documented in proprietary databases not accessible through public search domains. Future research in the field of medicinal or materials chemistry may yet bring the stereochemical intricacies of this particular family of compounds to light.
Computational and Theoretical Investigations of 2 Methyl 2,5 Diazaspiro 3.5 Nonane Conformations and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TDDFT)
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and behavior of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a system based on its electron density, providing a balance between accuracy and computational cost. nih.gov For studying excited states, such as those involved in UV-Vis absorption, Time-Dependent DFT (TD-DFT) is the corresponding method of choice. mdpi.commdpi.com These approaches would be instrumental in characterizing 2-Methyl-2,5-diazaspiro[3.5]nonane.
Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO Energetics)
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally indicates higher reactivity. researchgate.net
Table 1: Illustrative HOMO-LUMO Data from DFT Calculations This table presents conceptual data that would be obtained from a DFT analysis of this compound. The values are for illustrative purposes only.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | 1.2 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.7 | High kinetic stability, lower reactivity |
Prediction of Spectroscopic Parameters (e.g., Computational NMR Chemical Shifts, UV-Vis Absorption Spectra)
Computational methods are increasingly used to predict spectroscopic data, which can aid in structure elucidation and verification. nih.gov By calculating the magnetic shielding around each nucleus, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.ionmrdb.org These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign specific signals. youtube.com Recent advancements in computational methods, sometimes incorporating machine learning, have significantly improved the accuracy of these predictions. nih.gov
Similarly, TD-DFT is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.orgyoutube.com The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, this would reveal its behavior upon exposure to ultraviolet and visible light.
Table 2: Example of Predicted Spectroscopic Data This table shows the type of data generated from computational spectroscopic predictions for this compound. These are representative values.
| Parameter | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shift (ppm) | δ 2.5-3.5 (piperidine ring CH₂), δ 2.3 (N-CH₃) | Aids in signal assignment in experimental spectra. |
| ¹³C NMR Chemical Shift (ppm) | δ 50-60 (piperidine ring C), δ ~65 (spiro C) | Helps confirm the carbon skeleton. |
| UV-Vis λmax (nm) | ~210 nm | Indicates absorption in the UVC range. |
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netyoutube.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. rsc.org The map uses a color scale where red typically indicates regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like nitrogen or oxygen, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. youtube.comresearchgate.net
For this compound, an MEP map would highlight the electron-rich areas around the two nitrogen atoms, identifying them as the primary sites for protonation and interaction with electrophiles. sci-hub.se The analysis of charge distribution provides a quantitative basis for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Calculation of Molecular Dipole Moments and Non-Linear Optical Properties
Furthermore, computational methods can predict non-linear optical (NLO) properties, which are relevant for materials used in optoelectronics and photonics. diva-portal.orgelsevier.com These properties are described by hyperpolarizabilities (β for second-order and γ for third-order effects). dtic.mil While simple alkanes and amines are not typically known for strong NLO responses, computational screening can identify if a molecule has any potential in this area. researchgate.netacs.org For this compound, these calculations would likely predict a modest dipole moment and weak NLO properties, typical for such saturated heterocyclic systems.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. nih.govyoutube.com
Conformational Ensemble Analysis of Flexible Spirocyclic Systems
Spirocyclic systems like this compound, which contain both a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring, possess significant conformational flexibility. rsc.orgwhiterose.ac.ukresearchgate.net The piperidine ring can adopt chair, boat, and twist-boat conformations, and the azetidine ring is puckered. The interplay between these rings results in a complex potential energy surface with multiple possible conformers. researchgate.net
Solvation Effects and Solute-Solvent Interaction Studies (Solvatochromism)
The interaction between a solute molecule and the surrounding solvent can significantly influence the molecule's electronic and photophysical properties. This phenomenon, known as solvatochromism, is the change in the color of a substance when it is dissolved in different solvents. Such changes, observable in UV-Visible absorption or fluorescence spectra, provide valuable insights into the nature of solute-solvent interactions. nih.gov
While specific solvatochromic studies on this compound are not extensively documented in current literature, research on related diazaspiro compounds provides a framework for understanding these effects. For instance, studies on diazaspiro[5.5]undecane derivatives have shown that the Stokes shift—the difference between the maximum absorption and emission wavelengths—increases with the polarity of the solvent. nih.gov This indicates a larger difference in the dipole moment between the ground and excited states of the molecule, a common characteristic in solvatochromic compounds. nih.govresearchgate.net
Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to complement experimental findings. nih.govnih.gov For this compound, TD-DFT calculations could predict the electronic absorption spectra in various solvents, providing a theoretical basis for the observed solvatochromic shifts. These calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. nih.gov
A hypothetical study of this compound might yield data similar to that presented in the table below, which illustrates how spectral properties can vary with the solvent environment.
| Solvent | Solvent Polarity (ET(30)) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
|---|---|---|---|---|
| Hexane | 31.0 | 280 | 320 | 4895 |
| Chloroform | 39.1 | 285 | 335 | 5730 |
| Ethanol | 51.9 | 290 | 350 | 6595 |
| Water | 63.1 | 295 | 365 | 7400 |
Conformational Analysis of the Diazaspiro[3.5]nonane Ring System
The diazaspiro[3.5]nonane framework consists of a four-membered azetidine ring and a six-membered piperidine ring joined by a common spiro carbon atom. The conformational flexibility of this system is largely dictated by the puckering of the six-membered ring and the planarity of the four-membered ring.
Energy Minima and Rotameric States
The piperidine ring in the diazaspiro[3.5]nonane system is expected to adopt chair-like conformations to minimize angular and torsional strain, similar to cyclohexane. However, the spiro fusion introduces unique constraints. The presence of the azetidine ring can lead to a distortion of the ideal chair conformation. Computational studies on related spirocyclic systems are essential to determine the precise geometries and relative energies of the possible conformers. nih.gov
The nitrogen atoms in the rings can undergo inversion, leading to different stereoisomers. For the unsubstituted 2,5-diazaspiro[3.5]nonane, the chair conformation of the piperidine ring can exist in two forms that are interconvertible through a ring-flipping process. The substituents on the nitrogen atoms can be in either axial or equatorial positions, leading to different rotameric states with distinct energy levels. The energy minima would correspond to the most stable conformations, which are typically those that minimize unfavorable steric interactions.
Steric Strain Analysis (e.g., A(1,3) Interactions within Spirocyclic Frameworks)
Steric strain in the diazaspiro[3.5]nonane ring system arises from several sources. Torsional strain occurs due to the eclipsing of bonds on adjacent atoms, while steric hindrance results from non-bonded atoms being forced into close proximity. A key type of steric strain in six-membered rings is the 1,3-diaxial interaction. researchgate.net In a chair conformation, substituents in the axial positions on carbons 1 and 3 can clash with each other, leading to destabilization.
In the 2,5-diazaspiro[3.5]nonane system, similar diaxial interactions are expected. For instance, a substituent on the nitrogen at position 5 in an axial orientation would experience steric repulsion from the axial hydrogens on the carbons at positions 7 and 9 of the piperidine ring. The magnitude of this strain, often quantified as an "A-value," depends on the size of the substituent. The spirocyclic nature of the molecule introduces additional complexity, as the azetidine ring itself acts as a bulky substituent, potentially influencing the conformational equilibrium of the piperidine ring.
Influence of Methyl Substitution on Conformational Preferences
The introduction of a methyl group on the nitrogen at position 2, forming this compound, has significant conformational consequences. N-methylation is known to alter the electronic and steric properties of molecules, affecting their structure and reactivity. researchgate.net
The methyl group is sterically more demanding than a hydrogen atom. Its presence on the azetidine nitrogen will influence the puckering of the four-membered ring and its orientation relative to the six-membered ring. More significantly, N-methylation can affect the conformational preferences of the entire molecule. Studies on N-methylated peptides and other cyclic amines show that methylation can shift the equilibrium between different conformers. mdpi.comresearchgate.net
For this compound, the methyl group introduces a steric bias. Depending on the specific conformation of the spirocyclic system, the methyl group could be involved in steric clashes with parts of the piperidine ring. Computational modeling would be required to quantify the energy differences between the possible conformers. Generally, the system will favor a conformation that places the bulky methyl group in a less sterically hindered position. N-methylation also removes a hydrogen bond donor site, which can alter intermolecular interactions in condensed phases or in solution. mdpi.com
The expected effects of the methyl substitution on the conformational properties are summarized in the table below.
| Property | Unsubstituted 2,5-diazaspiro[3.5]nonane | This compound | Rationale |
|---|---|---|---|
| Steric Hindrance | Lower | Higher | The methyl group is larger than a hydrogen atom. |
| Conformational Equilibrium | Balanced between conformers | Shifted to minimize steric clash of the methyl group | Avoidance of unfavorable steric interactions. researchgate.net |
| Hydrogen Bonding | N-H group at position 2 can act as a donor | No N-H at position 2, cannot donate a hydrogen bond | N-methylation removes the labile proton. mdpi.com |
| Rotational Barriers | Lower around C-N bonds | Potentially higher due to steric interactions | Increased steric hindrance can raise the energy of transition states for rotation. |
Chemical Reactivity and Transformation Pathways of 2 Methyl 2,5 Diazaspiro 3.5 Nonane
Reactions Involving Nitrogen Heteroatoms in the Spirocyclic System
The nitrogen atoms in 2-Methyl-2,5-diazaspiro[3.5]nonane, being secondary and tertiary amines respectively, are key centers of reactivity. The secondary amine in the piperidine (B6355638) ring and the tertiary amine in the azetidine (B1206935) ring exhibit distinct electronic and steric environments, leading to differential reactivity in various chemical transformations.
Common reactions involving these nitrogen atoms include N-alkylation, N-acylation, and N-sulfonylation. For instance, the secondary amine can readily undergo N-sulfonylation to form sulfonamides. acs.org This reactivity is a cornerstone in the synthesis of various derivatives. While direct experimental data on the N-alkylation of this compound is not extensively documented in the provided context, the general principles of amine chemistry suggest that the secondary amine is susceptible to alkylation, potentially leading to di- and tri-substituted products. mdpi.com
The table below summarizes the principal reactions involving the nitrogen heteroatoms.
| Reaction Type | Reagent/Conditions | Product Type | Notes |
| N-Sulfonylation | RSO₂Cl, Et₃N, CH₂Cl₂ | Sulfonamide | This reaction is a common transformation for creating derivatives with potential biological activity. acs.org |
| N-Acylation | Acyl chloride, base | Amide | The secondary amine is expected to be more reactive towards acylation than the sterically hindered tertiary amine. |
| N-Alkylation | Alkyl halide, base | Alkylated amine | The secondary amine can be alkylated to a tertiary amine. Further alkylation can lead to quaternary ammonium (B1175870) salts. |
| Boc Protection | (Boc)₂O, base | Boc-protected amine | The secondary amine can be protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step synthesis. acs.org |
Reactivity at the Spirocenter and Other Carbon Positions
The spirocyclic core of this compound, particularly the strained azetidine ring, is susceptible to ring-opening reactions under specific conditions. The inherent ring strain of the four-membered ring makes it a target for nucleophilic attack, especially when activated. acs.org
One documented transformation is the acid-catalyzed ring-opening of the azetidine ring. acs.org Treatment with strong acids like 4N HCl in dioxane can lead to the cleavage of a C-N bond in the azetidine ring, resulting in a piperidine derivative with a side chain. acs.org This reactivity highlights the latent functionality of the spirocyclic system, which can be unmasked under acidic conditions.
The reactivity of the spirocenter itself, a quaternary carbon, is generally low towards direct substitution due to steric hindrance. However, reactions that proceed through intermediates that can relieve ring strain may involve this center.
The following table outlines the reactivity at the carbon skeleton.
| Reaction Type | Reagent/Conditions | Product Type | Notes |
| Azetidine Ring Opening | 4N HCl in dioxane | Substituted piperidine | This reaction is driven by the relief of ring strain in the four-membered azetidine ring. acs.org |
Mechanistic Investigations of Key Organic Reactions Involving Diazaspiro[3.5]nonanes
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.
The N-alkylation and N-acylation reactions at the secondary amine are expected to proceed via standard nucleophilic substitution pathways. N-alkylation likely follows an S(_N)2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkylating agent. N-acylation proceeds through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate.
The acid-catalyzed ring-opening of the azetidine ring likely involves protonation of the nitrogen atom, which enhances the electrophilicity of the ring carbons. Subsequent attack by a nucleophile (such as a chloride ion from HCl) on one of the azetidine ring carbons leads to the cleavage of the C-N bond. The regioselectivity of this ring-opening would be influenced by both steric and electronic factors.
A summary of the likely mechanistic pathways is presented in the table below.
| Reaction | Proposed Mechanism | Key Steps |
| N-Alkylation | S(_N)2 | Nucleophilic attack of the secondary amine on the alkyl halide, transition state formation, and departure of the leaving group. |
| N-Acylation | Nucleophilic Acyl Substitution | Nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating agent, formation of a tetrahedral intermediate, and elimination of the leaving group to form the amide. |
| Acid-Catalyzed Azetidine Ring Opening | Acid-Catalyzed Nucleophilic Ring Opening | Protonation of the azetidine nitrogen, nucleophilic attack on a ring carbon, and C-N bond cleavage. acs.org |
Advanced Research Applications of the 2 Methyl 2,5 Diazaspiro 3.5 Nonane Scaffold
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction
The 2-methyl-2,5-diazaspiro[3.5]nonane scaffold is primarily recognized in the chemical community as a versatile building block for the synthesis of more complex molecules. Its commercial availability, often as a dihydrochloride (B599025) salt, facilitates its use in a variety of chemical transformations. The presence of two secondary amines with different steric and electronic environments allows for selective functionalization, enabling the construction of diverse molecular frameworks.
Spiro compounds, in general, are of significant interest in medicinal chemistry because their three-dimensional nature can lead to improved pharmacological properties compared to their planar counterparts. The rigidity of the spirocyclic system can enhance binding affinity to biological targets and improve metabolic stability. The this compound scaffold is a prime example of a heterocyclic spiro compound that can be incorporated into larger molecules to explore new chemical space in drug discovery programs.
Research on related diazaspiro[3.5]nonane derivatives has demonstrated their successful incorporation into a variety of complex molecular structures. For instance, the 2,7-diazaspiro[3.5]nonane core has been utilized in the synthesis of potent and selective inhibitors of biological targets. These examples serve as a strong precedent for the potential of the this compound isomer in similar synthetic endeavors. The strategic placement of the methyl group on one of the nitrogen atoms can further influence the compound's reactivity and the conformational properties of the resulting molecules.
Table 1: Properties of this compound and Related Building Blocks
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | 1369144-28-4 | C8H16N2 | 140.23 | Asymmetric spirocyclic diamine |
| This compound dihydrochloride | 2704165-33-1 | C8H18Cl2N2 | 213.15 | Water-soluble salt form |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | 1246035-53-9 | C12H22N2O2 | 226.32 | Boc-protected for selective functionalization |
Design and Synthesis of Probes for Biochemical Assays and Receptor Ligand Binding Studies
The development of chemical probes is essential for understanding complex biological processes. The rigid scaffold of this compound makes it an attractive core for the design of such probes. By attaching reporter groups, such as fluorophores or affinity tags, to one of the nitrogen atoms, and a targeting moiety to the other, researchers can create tools to investigate biological systems with high precision.
While specific examples of biochemical probes based on this compound are not yet prevalent in the literature, the application of the closely related 2,7-diazaspiro[3.5]nonane scaffold in this area is illustrative. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been incorporated as linkers in the development of inhibitors for enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key regulator of the STING pathway in immunotherapy. acs.org In these constructs, the diazaspiro moiety serves to correctly position the pharmacophoric elements for optimal interaction with the target protein.
The principles of receptor-ligand binding assays, which are crucial in drug discovery, often rely on the use of labeled ligands to quantify binding affinity. sigmaaldrich.com The this compound scaffold could be used to develop novel ligands for such assays. The defined stereochemistry of the spiro center can be exploited to create ligands with high selectivity for specific receptor subtypes. The synthesis of a small library of derivatives, where the substituents on the nitrogen atoms are varied, would allow for a systematic exploration of the structure-activity relationship (SAR) for a given biological target.
Development of Novel Catalyst Systems Incorporating Spirocyclic Diamines
Chiral amines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The rigid, chiral backbone of spirocyclic diamines makes them excellent candidates for use as ligands in metal-catalyzed reactions or as organocatalysts themselves.
The research on chiral azetidines, a key component of the this compound structure, highlights their utility as chiral ligands in asymmetric catalysis. nih.gov The constrained nature of the azetidine (B1206935) ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic transformations.
Although specific catalytic applications of this compound are not yet widely reported, the potential is significant. The two distinct nitrogen atoms could coordinate to a metal center, forming a chiral bidentate ligand. The methyl group would likely play a crucial role in defining the steric environment of the catalytic pocket, influencing the stereochemical outcome of the reaction. Potential applications could include asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.
Table 2: Potential Catalytic Applications of Spirocyclic Diamines
| Catalytic Reaction | Role of Spirocyclic Diamine | Potential Advantage |
| Asymmetric Hydrogenation | Chiral Ligand | High enantioselectivity due to rigid scaffold |
| Transfer Hydrogenation | Chiral Ligand | Efficient transfer of chirality |
| Carbon-Carbon Bond Formation | Chiral Ligand or Organocatalyst | Stereocontrolled construction of complex molecules |
Exploration in Advanced Materials Science for Unique Structural and Electronic Properties
The incorporation of spirocyclic units into polymeric or supramolecular structures is an emerging area of materials science. The unique geometry of spiro compounds can disrupt polymer chain packing, leading to materials with altered physical properties such as solubility, glass transition temperature, and mechanical strength.
The this compound scaffold, with its two reactive amine functionalities, is a prime candidate for incorporation into advanced materials. It could be used as a monomer in the synthesis of novel polyamides or polyureas. The rigid and three-dimensional nature of the spiro junction would be expected to impart unique structural characteristics to the resulting polymers.
Furthermore, the nitrogen atoms within the scaffold could be quaternized to create charged centers, leading to the development of novel ion-containing polymers or organic salts with interesting electronic or ionic conductivity properties. While the exploration of this compound in materials science is still in its infancy, the foundational knowledge of spiro-containing polymers suggests a promising future for this and related building blocks in the creation of new materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2,5-diazaspiro[3.5]nonane, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via spirocyclic annulation reactions, often involving bicyclic intermediates. For example, derivatives like 2,7-diazaspiro[3.5]nonane scaffolds are synthesized through cyclization of amine-containing precursors under controlled conditions. Purity validation involves LC-MS for molecular weight confirmation, - and -NMR for structural elucidation, and elemental analysis to ensure stoichiometric consistency. Storage in cool, dry environments (2–8°C) in sealed containers is critical to prevent degradation .
Q. How is the spirocyclic structure of this compound confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (SHELXL/SHELXS) are used for structure refinement. For example, SHELXL optimizes hydrogen bonding and torsional angles in spiro systems, while SHELXS solves phase problems. The spiro junction’s geometry (e.g., bond lengths and dihedral angles) is validated against density functional theory (DFT) calculations to confirm stereochemical integrity .
Q. What are the IUPAC naming conventions for spirocyclic compounds like this compound?
- Methodological Answer : The "spiro" prefix denotes two rings sharing one atom (the spiro center). The numbering starts at the smaller ring adjacent to the spiro atom. For this compound, "[3.5]" indicates a 3-membered and 5-membered ring system. Substituents (e.g., methyl groups) are assigned the lowest possible locants, with heteroatoms prioritized in numbering .
Advanced Research Questions
Q. How do structural modifications to the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) binding affinity and functional activity?
- Methodological Answer : Modifications at the spiro nitrogen or adjacent carbons alter ligand-receptor interactions. For example:
- Compound 4b (KiS1R = 2.7 nM) lacks antiallodynic effects but acts as an S1R agonist in vivo, while 5b (KiS1R = 13 nM) is an antagonist. This divergence is attributed to differences in hydrogen bonding with Glu172 in the S1R binding pocket.
- Molecular docking and MD simulations (using software like AutoDock Vina) can model salt bridges and hydrophobic interactions. Functional assays (e.g., phenytoin reversal tests) validate computational predictions .
Q. What experimental strategies resolve discrepancies between in vitro binding data and in vivo functional profiles for spirocyclic sigma receptor ligands?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or off-target effects. Strategies include:
- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) and plasma protein binding.
- Functional selectivity assays : Use S1R/S2R-specific agonists/antagonists (e.g., PRE-084 for S1R) to isolate mechanisms in pain models.
- Behavioral assays : Compare mechanical allodynia reversal (e.g., von Frey test) with in vitro binding data to identify structure-functional relationships .
Q. How can gradient theory and molecular dynamics (MD) simulations predict the physicochemical behavior of spirocyclic compounds in nucleation studies?
- Methodological Answer : Gradient theory computes surface tension and critical cluster formation using equations of state (e.g., Peng-Robinson). For spiro compounds:
- Cluster analysis : MD simulations (e.g., GROMACS) model evaporation rates and cluster stability.
- Nucleation rate correction : Density functional theory (DFT) accounts for translational entropy in cluster formation. These methods are validated against experimental data from cloud chambers or wave tubes .
Q. What crystallographic challenges arise in refining spirocyclic compounds, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in spiro junctions : Use SHELXL’s PART instruction to model alternative conformations.
- Weak diffraction for small crystals : Synchrotron radiation improves resolution.
- Hydrogen atom placement : HARt restraints in SHELX refine positions using neutron diffraction data or DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
